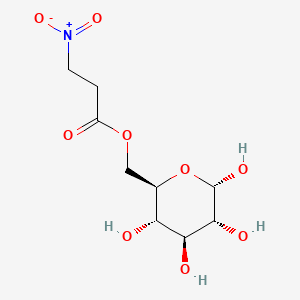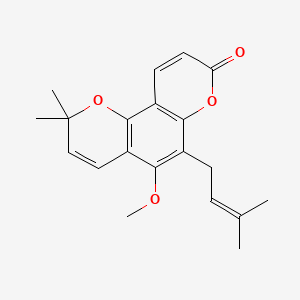
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-: is a complex organic compound with significant interest in various scientific fields. This compound is part of the phenazine family, known for its diverse biological and chemical properties. The molecular formula of dibenzo(a,h)phenazine-1,8-diol is C20H12N2O2, and it is often used as a precursor in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(a,h)phenazine-1,8-diol typically involves the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines. This process can be catalyzed by palladium (Pd) and often requires specific reaction conditions, such as elevated temperatures and the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo(a,h)phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common, leading to the formation of tetrabromo derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products: The major products formed from these reactions include various halogenated derivatives, such as tetrabromo-dibenzo(a,h)phenazine-1,8-diol .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dibenzo(a,h)phenazine-1,8-diol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and photophysical properties .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and antitumor properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .
Industry: In the industrial sector, dibenzo(a,h)phenazine-1,8-diol is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which dibenzo(a,h)phenazine-1,8-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Phenazine: A simpler structure with similar biological activities.
Dibenzo(a,c)phenazine: Known for its use in OLEDs due to its high quantum yield.
Dibenzo(a,j)phenazine: Another phenazine derivative with unique photophysical properties.
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
31832-27-6 |
|---|---|
Molekularformel |
C20H8Br4N2O2 |
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
7,10,19,22-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15,17,19,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-7-3-8-11(23)6-13-19(17(8)15(28)4-7)26-18-12(24)5-9-10(22)1-2-14(27)16(9)20(18)25-13/h1-6,26-27H |
InChI-Schlüssel |
LIWNTKATTCSPPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(C3=C(C2=C1O)N=C4C=C(C5=CC(=CC(=O)C5=C4N3)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




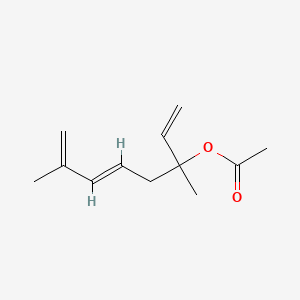
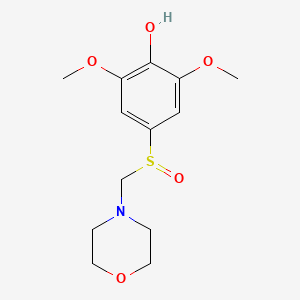


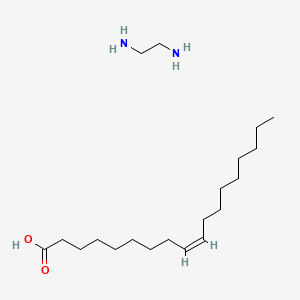



![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

